molecular formula C16H11ClN4O4 B10979140 3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B10979140
M. Wt: 358.73 g/mol
InChI Key: OVBWVMBZVOIUII-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitropyridinyl group, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Attachment of the Nitropyridinyl Group: The nitropyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the nitropyridine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amino derivatives of the nitropyridine group.

    Substitution: Substituted chlorophenyl derivatives.

    Coupling Reactions: New carbon-carbon bonded derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit specific kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-[(5-nitropyridin-2-yl)amino]urea
  • (E)-3-(2-chlorophenyl)-N-(5-nitropyridin-2-yl)prop-2-enamide

Comparison

  • Structural Differences : While these compounds share the chlorophenyl and nitropyridinyl groups, they differ in the nature of the functional groups attached to the core structure (e.g., oxazole vs. urea vs. prop-2-enamide).
  • Unique Features : 3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
  • Applications : The unique structural features of this compound may lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.73 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H11ClN4O4/c1-9-14(15(20-25-9)11-4-2-3-5-12(11)17)16(22)19-13-7-6-10(8-18-13)21(23)24/h2-8H,1H3,(H,18,19,22)

InChI Key

OVBWVMBZVOIUII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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